

2-(Acetyloxy)-5-chlorobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Acetyloxy)-5-chlorobenzoic acid

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An In-depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of **2-(Acetyloxy)-5-chlorobenzoic acid**, a halogenated aspirin analog with significant potential in medicinal chemistry and pharmaceutical development. This document elucidates the core physicochemical properties, detailed synthetic and analytical methodologies, and the pharmacological context of this compound. Designed for researchers, scientists, and drug development professionals, this guide integrates established scientific principles with practical, field-proven insights to facilitate further research and application.

Introduction and Chemical Identity

2-(Acetyloxy)-5-chlorobenzoic acid, also known as 5-chloroaspirin, is a derivative of salicylic acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on the phenolic hydroxyl.^[1] This substitution pattern significantly modifies the electronic and lipophilic properties of the parent aspirin molecule, making it a subject of interest for the development of novel therapeutic agents. Its role as a synthetic intermediate for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.^[2] The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.^{[1][3]} This guide will delve

into the essential technical details required for the effective study and utilization of this compound.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
IUPAC Name	2-(Acetyloxy)-5-chlorobenzoic acid	[1][3]
Synonyms	5-Chloroaspirin, 2-Acetoxy-5-chlorobenzoic acid	[4]
CAS Number	1734-62-9	[1][3]
Molecular Formula	C ₉ H ₇ ClO ₄	[1][3]
Molecular Weight	214.60 g/mol	[5]
Appearance	Colorless or white crystalline solid	[4]
InChI Key	CNWHHQWYXIPHGY-UHFFFAOYSA-N	[1]

Physicochemical Characteristics

The physicochemical properties of **2-(Acetyloxy)-5-chlorobenzoic acid** are critical for understanding its behavior in both chemical and biological systems. The introduction of a chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and increases the molecule's lipophilicity, which can impact its absorption and membrane permeability.[1]

Table 2: Physicochemical Data

Property	Value	Remarks	Source(s)
Melting Point	148 °C	Experimental	[4]
Boiling Point	348.7 ± 32.0 °C	Predicted	[4]
Density	1.416 ± 0.06 g/cm ³	Predicted	[4]
pKa	3.11 ± 0.10	Predicted	[4]
Solubility	Low in water; Soluble in DMSO and acetone	Experimental	[4]

Synthesis and Purification

The primary route for the synthesis of **2-(Acetyloxy)-5-chlorobenzoic acid** is the acetylation of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of salicylic acid.[6]

Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid: An Experimental Protocol

This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

Materials:

- 5-Chlorosalicylic acid
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Toluene
- Ice-cold water

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Büchner funnel and filter flask

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (1 equivalent).
- **Solvent Addition:** Add a suitable solvent like toluene to suspend the starting material.
- **Reagent Addition:** Add acetic anhydride (1.5 equivalents) to the flask.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.
- **Reaction:** Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the flask to room temperature. Slowly and carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride. This is an exothermic reaction and should be performed in a fume hood with caution.
- **Crystallization:** The product will precipitate out of the solution upon the addition of water and cooling in an ice bath.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of ice-cold water to remove any water-soluble impurities.
- **Drying:** Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity **2-(Acetyloxy)-5-chlorobenzoic acid**. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A mixed solvent system, such as ethanol-water, is often effective.

Procedure:

- **Solvent Selection:** Dissolve the crude product in a minimal amount of hot ethanol.
- **Induce Crystallization:** Slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
- **Cooling:** Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
- **Further Cooling:** Place the flask in an ice bath to maximize the yield of the recrystallized product.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.



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Caption: Workflow for the synthesis and purification of **2-(Acetyloxy)-5-chlorobenzoic acid**.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized **2-(Acetyloxy)-5-chlorobenzoic acid**. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

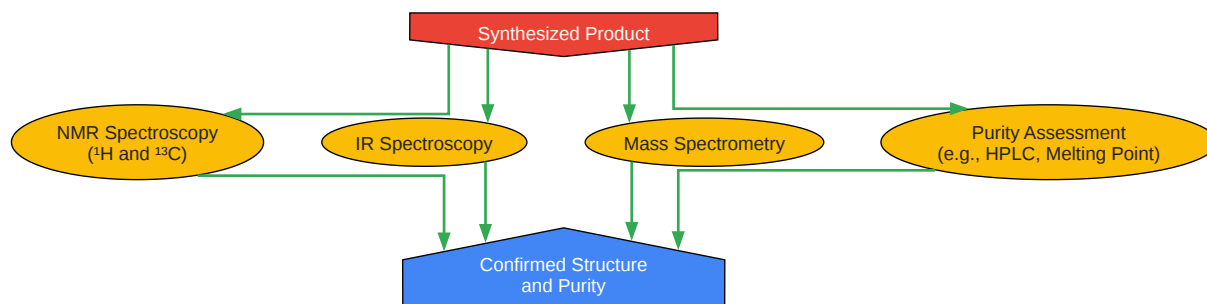
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet due to splitting from adjacent protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the acetyl group. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carboxylic acid, another C=O stretch for the ester, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of the acetyl group and the carboxylic acid group.



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Caption: Analytical workflow for the characterization of **2-(Acetyloxy)-5-chlorobenzoic acid**.

Pharmacological Context and Biological Activity

2-(Acetyloxy)-5-chlorobenzoic acid is structurally analogous to aspirin and is expected to exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic acid.^[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.^{[1][6]}

Potential Mechanism of Action

The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. The chlorine substitution may alter the potency and selectivity of this inhibition.

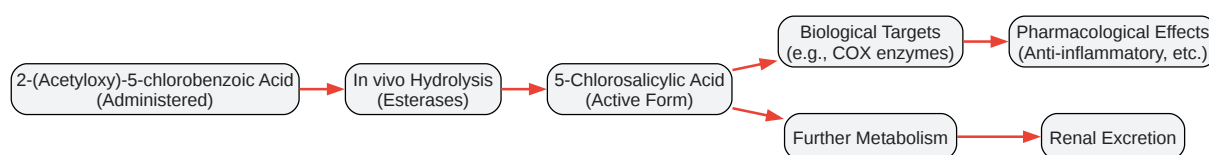
Reported Biological Activities of 5-Chlorosalicylic Acid

Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological activities:

- Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid possesses antimicrobial properties.[7]
- Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic anhydrase isozymes I and II.[8]
- Anticancer and Apoptotic Potential: Some sources suggest that **2-(Acetyloxy)-5-chlorobenzoic acid** itself is being investigated as a potent apoptotic agent for potential cancer treatment.[9]

Pharmacokinetic Considerations

Drawing parallels with aspirin, **2-(Acetyloxy)-5-chlorobenzoic acid** is expected to be rapidly absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom could enhance its absorption across biological membranes compared to aspirin.[1] The metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further metabolism and renal excretion.[11]



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Caption: Proposed pharmacological pathway of **2-(Acetyloxy)-5-chlorobenzoic acid**.

Safety and Handling

2-(Acetyloxy)-5-chlorobenzoic acid is classified as harmful if swallowed and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-(Acetyloxy)-5-chlorobenzoic acid is a multifaceted compound with significant relevance to the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid, makes it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological context to support and inspire future investigations into its potential applications.

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- To cite this document: BenchChem. [2-(Acetyloxy)-5-chlorobenzoic acid physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161008#2-acetyloxy-5-chlorobenzoic-acid-physical-and-chemical-properties]

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